1-(2-Methylpropyl)-2-thiophen-2-ylbenzimidazole
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Overview
Description
1-(2-methylpropyl)-2-thiophen-2-ylbenzimidazole is a member of benzimidazoles.
Scientific Research Applications
Chromatographic Analysis and Antitumor Applications
- 1-Methylpropyl-2-imidazolyl disulfide (MID), a related compound, shows promise as an antitumor agent and has undergone phase I clinical trials. Advanced chromatographic methods have been developed to study MID and its derivatives for potential use in cancer treatment and pharmacokinetic studies (Hashash et al., 2002).
Synthesis and Chemical Transformations for Pharmaceutical Applications
- Research into the synthesis and transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, a similar compound, has expanded knowledge of electrophilic substitution reactions, which is crucial for pharmaceutical applications (El’chaninov & Aleksandrov, 2016).
Antimicrobial Activity
- Certain derivatives of benzimidazole, which include thiophene moieties, have demonstrated significant antimicrobial activity. This indicates potential applications in developing new antibiotics or antiseptics (Tehranchian et al., 2005).
Anti-Cancer and Antioxidant Properties
- Studies on benzimidazole derivatives, related to 1-(2-Methylpropyl)-2-thiophen-2-ylbenzimidazole, reveal potent anticancer and antioxidant properties. These findings could lead to new treatments for cancer and oxidative stress-related diseases (Kuş et al., 2004).
Catalytic Activity in Environmental Applications
- The palladium complex of a thiophene-functionalized benzimidazolium salt has shown high catalytic activity, especially in environmentally friendly reactions like the Suzuki–Miyaura coupling, suggesting its use in green chemistry (Huynh & Chew, 2010).
DNA Binding and Antiviral Properties
- Benzimidazole derivatives have been studied for their DNA-binding properties and potential antiviral activity, particularly against HIV-1 and Hepatitis C Virus. This research could contribute to the development of new antiviral drugs (De Martino et al., 2005); (Youssif et al., 2016).
properties
Molecular Formula |
C15H16N2S |
---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C15H16N2S/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
WWVYTOAJWOLNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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